molecular formula C15H26O3Sn B14496301 Phenyltris[(propan-2-yl)oxy]stannane CAS No. 65332-72-1

Phenyltris[(propan-2-yl)oxy]stannane

Cat. No.: B14496301
CAS No.: 65332-72-1
M. Wt: 373.07 g/mol
InChI Key: MHHCUUBXKVGYDE-UHFFFAOYSA-N
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Description

Phenyltris[(propan-2-yl)oxy]stannane is an organotin compound characterized by a central tin atom bonded to a phenyl group and three isopropyloxy (propan-2-yl) ligands. Its molecular formula is C₁₅H₂₄O₃Sn. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biocides.

Properties

CAS No.

65332-72-1

Molecular Formula

C15H26O3Sn

Molecular Weight

373.07 g/mol

IUPAC Name

phenyl-tri(propan-2-yloxy)stannane

InChI

InChI=1S/C6H5.3C3H7O.Sn/c1-2-4-6-5-3-1;3*1-3(2)4;/h1-5H;3*3H,1-2H3;/q;3*-1;+3

InChI Key

MHHCUUBXKVGYDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Sn](C1=CC=CC=C1)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyltris[(propan-2-yl)oxy]stannane can be synthesized through the reaction of phenyltrichlorostannane with isopropanol in the presence of a base. The reaction typically proceeds as follows:

PhSnCl3+3(CH3\text{PhSnCl}_3 + 3 \text{(CH}_3PhSnCl3​+3(CH3​

Comparison with Similar Compounds

Structural Analogues in Organotin Chemistry

Organotin compounds vary significantly in their substituents and associated properties. Below is a comparative analysis of phenyltris[(propan-2-yl)oxy]stannane with related stannanes and lead-based analogs.

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Functional Groups Metal Center Applications/Notes Toxicity/Environmental Data
This compound Phenyl, three isopropyloxy groups Tin (Sn) Potential catalyst or stabilizer No available data
Stannane, bromotris(tridecafluorooctyl) Bromo, three perfluorooctyl groups Tin (Sn) Fluorinated material research High bioaccumulation potential
tert-Butyl(trimethyl)plumbane tert-Butyl, three methyl groups Lead (Pb) Historical use in fuel additives High neurotoxicity
Sulfurous acid, lead(2++) salt (1:1) Lead sulfate Lead (Pb) Industrial corrosion inhibition Persistent environmental pollutant

Key Findings

  • Substituent Effects: The isopropyloxy groups in this compound likely enhance solubility in organic solvents compared to perfluorinated stannanes (e.g., [175354-30-0]), which exhibit extreme hydrophobicity . Unlike tetraalkyl lead compounds (e.g., [32997-03-8]), organotin derivatives generally exhibit lower acute toxicity but may still pose chronic ecological risks .
  • Metal Center Influence :

    • Tin-based compounds (stannanes) are less environmentally persistent than lead analogs but may still require careful handling due to incomplete degradation pathways .
  • Ecological and Toxicological Gaps: No empirical data exist for this compound’s bioaccumulation, mobility in soil, or chronic toxicity, as noted in analogous safety assessments .

Research Limitations

  • Comparisons are extrapolated from structurally related compounds.
  • Fluorinated stannanes (e.g., [175354-31-1]) highlight the impact of electron-withdrawing substituents, which contrast with the electron-donating isopropyloxy groups in the target compound .

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